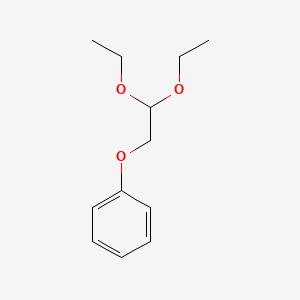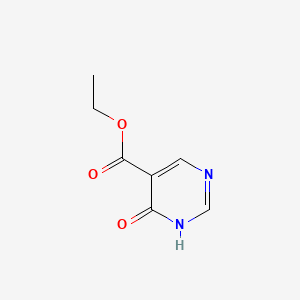
2,4,6-Triphenylpyridine
Übersicht
Beschreibung
2,4,6-Triphenylpyridine is a heterocyclic organic compound with a molecular formula of C23H17N . It is a white crystalline solid that is insoluble in water and soluble in organic solvents . This compound is used in the synthesis of a variety of compounds and materials, such as polymers, dyes, pigments, and pharmaceuticals.
Synthesis Analysis
2,4,6-Triphenylpyridine can be synthesized by a one-pot three-component synthesis involving aryl aldehyde, acetophenone derivative, and ammonium acetate. This process uses Al/Ag3PO4 as a new and green bimetallic catalyst . The reactions proceed well in the presence of 1 mol% of HNTf2 at 80°C under solvent-free conditions and provide the corresponding triarylpyridines in good to excellent yields .
Molecular Structure Analysis
The molecular weight of 2,4,6-Triphenylpyridine is 307.3878 g/mol . The IUPAC Standard InChI is InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H .
Chemical Reactions Analysis
2,4,6-Triphenylpyridine has been observed to undergo C-H activation with Ir (III) and Rh (III), leading to the formation of cyclometalated complexes . This demonstrates its potential in creating coordination compounds, contributing to the field of organometallic chemistry .
Physical And Chemical Properties Analysis
2,4,6-Triphenylpyridine has a melting point of 139.0 to 143.0 °C and a boiling point of 220-230 °C (Press: 0.3 Torr). Its density is 1.103±0.06 g/cm3 (Predicted) .
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Material Science
2,4,6-Triphenylpyridine has been utilized in the synthesis of polytyrosine-functionalized polymers . These polymers exhibit strong emission properties and have potential applications in the development of new materials with unique photo-physical characteristics . The compound’s ability to form hydrogen-bonding interactions with poly(4-vinylpyridine) suggests its use in creating materials with tailored optical properties, which can be significant in the field of light-emitting devices and sensors .
Pharmaceuticals
In the pharmaceutical industry, 2,4,6-Triphenylpyridine serves as an intermediate in the synthesis of drugs with a wide range of biological activities. These include anti-convulsant , anesthetic , anti-malarial , vasodilator , and anti-epileptic properties. Its derivatives have shown promising results as antioxidants, anticancer, and antibacterial agents, highlighting its importance in drug development and medicinal chemistry .
Chemical Synthesis
This compound plays a crucial role in organic synthesis, particularly in the one-pot synthesis of triarylpyridines. It’s used in green chemistry protocols involving bimetallic catalysis, which offers advantages like excellent yields, shorter reaction times, and environmental friendliness . Such methodologies are crucial for developing new synthetic routes that are more efficient and sustainable.
Biological Research
2,4,6-Triphenylpyridine derivatives have been explored for their antibacterial and antifungal activities. They exhibit exciting activities against Gram-negative E. coli bacteria, Gram-positive S. albus bacteria, and the fungus Candida albicans . This suggests potential applications in developing new antibacterial and antifungal treatments.
Electronics
Derivatives of 2,4,6-Triphenylpyridine have been identified as promising materials for use in organic light-emitting devices (OLEDs) . They function as electron-transporting and hole-blocking materials due to their favorable electronic properties . This application is particularly relevant in the advancement of display technologies and electronic devices.
Environmental Applications
The strong emission properties of 2,4,6-Triphenylpyridine-functionalized compounds have implications in environmental sensing. For instance, they can be used to develop sensors for detecting heavy metals like Hg^2+ and Al^3+ in environmental systems, aiding in pollution monitoring and control .
Wirkmechanismus
Target of Action
2,4,6-Triphenylpyridine is a compound that has been extensively exploited as chemosensors, photosensitizers, and intermediates in the synthesis of therapeutic drugs, insecticides, herbicides, and surfactants . It has been used in photodynamic cell-specific cancer therapy and found to be useful for the synthesis of DNA binding ligands, as a possible target in cancer therapy targeting G-quadruplex DNA .
Mode of Action
The mode of action of 2,4,6-Triphenylpyridine involves a four-step process: aldol condensation, Michael addition, cyclisation, and finally air oxidation . The reaction involves the condensation of an aldehyde and acetophenone to form an aldol product; on the other hand, a molecule of acetophenone with ammonia forms an enamine .
Biochemical Pathways
The biochemical pathways of 2,4,6-Triphenylpyridine involve the cyclo-condensation reaction of acetophenones, benzaldehydes, and ammonium acetate . This is known as one of the most conventional pathways for the synthesis of 2,4,6-triarylpyridines .
Result of Action
The result of the action of 2,4,6-Triphenylpyridine is the formation of highly substituted pyridines . These pyridines have a wide range of biological and pharmaceutical properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic character . They are also used in agro-chemicals as pesticidal, fungicidal, and herbicidal .
Action Environment
The action of 2,4,6-Triphenylpyridine can be influenced by environmental factors. For instance, the fluorescence behavior of 2,4,6-triphenyl pyridine-functionalized polytyrosine shows solvatochromic effects in solvents with different polarities . Additionally, the reaction for the synthesis of 2,4,6-Triphenylpyridine proceeds well in the presence of 1 mol% of HNTf2 at 80 C under solvent-free conditions .
Safety and Hazards
Zukünftige Richtungen
2,4,6-Triphenylpyridine is a key building block to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Therefore, the development of more simple and efficient protocols for its synthesis is still in demand .
Eigenschaften
IUPAC Name |
2,4,6-triphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZHWQQBYDFNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206730 | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylpyridine | |
CAS RN |
580-35-8 | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 580-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triphenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4,6-Triphenylpyridine?
A1: The molecular formula of 2,4,6-Triphenylpyridine is C23H17N, and its molecular weight is 307.38 g/mol. []
Q2: What is the preferred conformation of 2,4,6-Triphenylpyridine?
A2: Both experimental and theoretical studies, including X-ray analysis and AM1 calculations, indicate that 2,4,6-Triphenylpyridine adopts a disrotatory conformation. []
Q3: How does the structure of 3-Methoxy-2,4,6-triphenylpyridine minimize steric hindrance?
A3: In 3-Methoxy-2,4,6-triphenylpyridine, the methoxy group attached to the pyridine ring at the C3 position is nearly orthogonal to the pyridine ring plane. This minimizes steric hindrance with the neighboring phenyl rings. []
Q4: What kind of fluorescence properties do polymers containing 2,4,6-Triphenylpyridine units exhibit?
A5: Conjugated polymers incorporating 2,4,6-Triphenylpyridine moieties typically display strong fluorescence emission with large Stokes' shifts and high quantum yields. []
Q5: Do 2,4,6-Triphenylpyridine-based luminogens exhibit aggregation-induced emission enhancement (AIEE)?
A6: Yes, both small-molecule and polymeric luminogens based on the 2,4,6-Triphenylpyridine core have demonstrated AIEE properties. [, ]
Q6: How does crystallization affect the emission of 2,4,6-Triphenylpyridine and its cyano-functionalized derivative (TPP-CN)?
A7: Both 2,4,6-Triphenylpyridine and TPP-CN exhibit crystallization-enhanced emission (CEE). This is evidenced by their enhanced emission in crystalline structures formed through solvent-fuming and increased emission intensity in solid samples with prolonged annealing time under solvent vapors. [, ]
Q7: What are the electrochemical properties of poly(p-phenylenevinylene) derivatives containing 2,4,6-Triphenylpyridine (PN) or 1,3,5-triphenylbenzene (PC) segments?
A9: Both PC and PN polymers exhibit irreversible oxidation. PN shows quasi-reversible reduction, while PC reduces irreversibly. PC also has slightly higher ionization potential and electron affinity compared to PN. []
Q8: How can 2,4,6-Triphenylpyridine act as a neutral leaving group in palladium-catalyzed allylation reactions?
A10: N-allyl-2,4,6-triphenylpyridinium tetrafluoroborates can function as allylating reagents in palladium(0)-catalyzed reactions. 2,4,6-Triphenylpyridine is subsequently eliminated as a neutral leaving group. This method enables the allylation of various nucleophiles, including morpholine, sodium dimethyl malonate, and 2,6-dimethylaniline, under mild conditions. [, ]
Q9: How can 2,4,6-Triphenylpyridinium salts be used to synthesize alkyl thiocyanates from primary amines?
A11: Primary amines react with 2,4,6-Triphenylpyrylium thiocyanate to form 1-substituted-2,4,6-triphenylpyridinium thiocyanates. These intermediates readily undergo pyrolysis to yield the corresponding alkyl thiocyanate and 2,4,6-triphenylpyridine. []
Q10: What is a notable difference in reactivity between 2,4,6-triphenylphosphinine and 2,4,6-Triphenylpyridine towards Ir(III) and Rh(III)?
A12: While 2,4,6-triphenylphosphinine undergoes C-H activation with Ir(III) and Rh(III) to form cyclometalated complexes, 2,4,6-Triphenylpyridine does not exhibit this reactivity, highlighting a significant difference in their behavior despite their structural similarity. []
Q11: Can you describe a one-pot synthesis method for 2,4,6-triphenylpyridines?
A13: A copper-catalyzed oxidative sp3 C−H coupling of acetophenones with toluene derivatives offers a highly efficient one-pot synthesis of polysubstituted pyridines. This method exhibits good functional group tolerance and provides 2,4,6-triphenylpyridine in high yields. []
Q12: Can a metal-organic framework (MOF) containing 2,4,6-Triphenylpyridine be used as a catalyst?
A14: Yes, the porous crystalline Fe3O(BPDC)3 MOF, synthesized using a 2,4,6-Triphenylpyridine-derived linker (H3PTB = 4,4',4''-(pyridine-2,4,6-triyl)tribenzoic acid), acts as an efficient catalyst for the oxidative coupling of benzaldehyde and (E)-1-phenylethan-1-one O-acetyl oxime to form 2,4,6-triphenylpyridine. []
Q13: How does the Fe3O(BPDC)3 MOF compare to other catalysts in this oxidative coupling reaction?
A15: The Fe3O(BPDC)3 MOF demonstrates superior catalytic activity compared to other MOFs and traditional homogeneous catalysts in this reaction, achieving a higher reaction yield under milder conditions. []
Q14: Are there any examples of 2,4,6-Triphenylpyridine-based complexes used in photoredox catalysis?
A16: Anionic platinum(II) tetrazolato complexes incorporating a doubly cyclometalated 2,4,6-triphenylpyridine ligand have shown promise as photoredox catalysts for various reactions, including α-amino C–H functionalization, atom transfer radical addition (ATRA) chemistry, and hydrodeiodination. []
Q15: Have computational methods been used to study 2,4,6-Triphenylpyridine and its derivatives?
A17: Yes, computational techniques such as density functional theory (DFT) calculations have been employed to investigate the photophysical and electrochemical properties of 2,4,6-Triphenylpyridine-based cationic iridium(III) complexes. []
Q16: What insights have DFT calculations provided regarding the intramolecular interactions in these iridium(III) complexes?
A18: DFT studies have shown that despite the presence of close intramolecular face-to-face π–π stacking interactions in the ground state, these interactions are not strong enough to prevent the lengthening of Ir–N bonds in the excited metal-centered (3MC) states. []
Q17: Have computational studies been used to understand the mechanism of 2,4,6-Triphenylpyridine participation in C–F bond activation?
A19: Computational chemistry, coupled with experimental data, suggests that C–F activation in benzotrifluorides, mediated by frustrated Lewis pairs (FLPs) containing 2,4,6-Triphenylpyridine and B(C6F5)3, likely proceeds through a Lewis acid assisted SN1 pathway rather than a concerted FLP mechanism. []
Q18: How does the incorporation of 2,4,6-Triphenylpyridine units influence the thermal stability of polymers?
A20: The inclusion of 2,4,6-Triphenylpyridine moieties, particularly when linked to a 3,6-bis(tert-butyl)carbazole fragment, can significantly enhance the glass transition temperature of polymers, improving their thermal stability. []
Q19: Can 2,4,6-Triphenylpyridine derivatives be used in the synthesis of macrocyclic lactones?
A22: Yes, 2,4,6-Triphenylpyridine, along with 2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate and benzyltriethylammonium chloride, can facilitate the high-yield conversion of long-chain hydroxy acids into macrocyclic lactones. This method has been successfully applied in the synthesis of various biologically relevant lactones. []
Q20: Can 2,4,6-Triphenylpyridine be used as a building block for proton-conducting nanotubes?
A23: A 2,4,6-triphenylpyridine-based diamine can be condensed with different aromatic dialdehydes to create various macrocycles that self-assemble into proton-conducting nanotubes upon protonation. These nanotubes exhibit varying proton conductivities due to differences in their internal pore sizes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

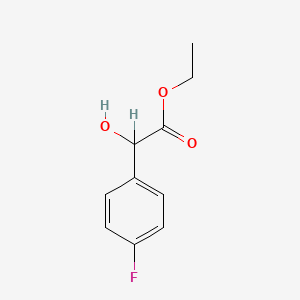


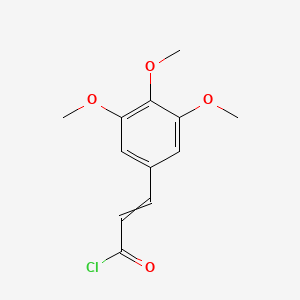
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
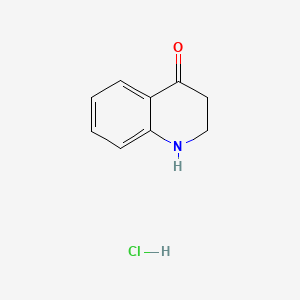
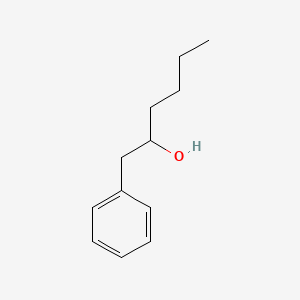


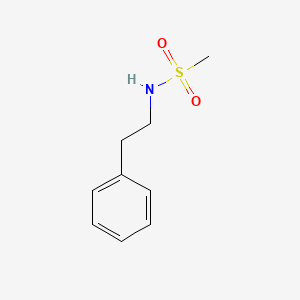
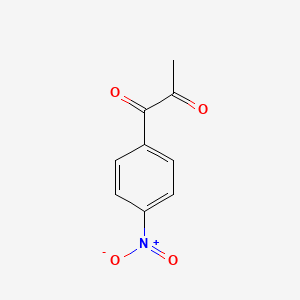
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
